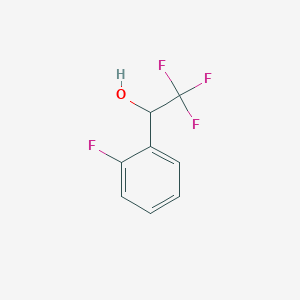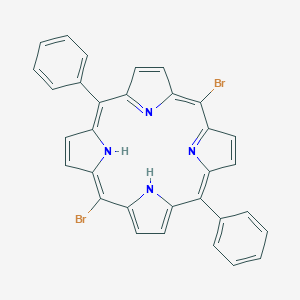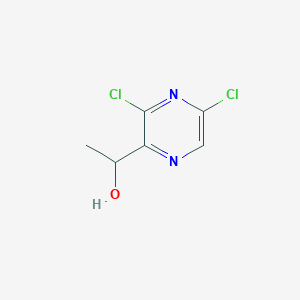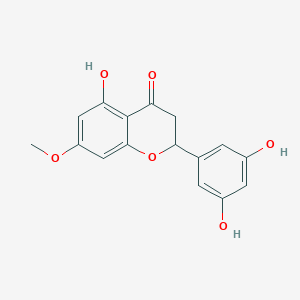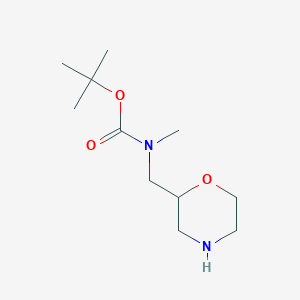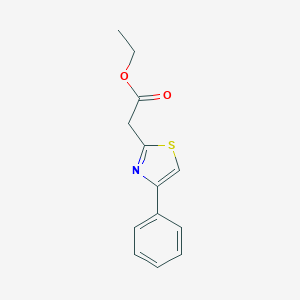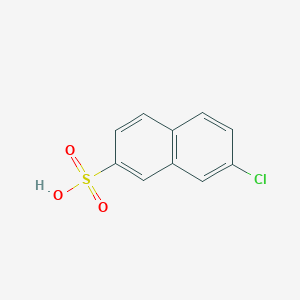
7-Chloronaphthalene-2-sulfonic acid
概要
説明
7-Chloronaphthalene-2-sulfonic acid is a chemical compound with the molecular formula C10H7ClO3S . It is used in various applications, including laboratory chemicals .
Molecular Structure Analysis
The molecular structure of 7-Chloronaphthalene-2-sulfonic acid consists of a naphthalene ring with a chlorine atom substituted at the 7th position and a sulfonic acid group at the 2nd position .科学的研究の応用
Sulfonation of Naphthalene Derivatives: The sulfonation of naphthalene derivatives, including chloronaphthalenes, is studied for understanding reactivity orders and chemical processes. 7-Chloronaphthalene-2-sulfonic acid can be a product or intermediate in these reactions, which are fundamental in organic chemistry and industrial processes (Cerfontain et al., 1994).
Synthesis Methods: Research has been conducted on the synthesis of chloronaphthalenes from various precursors, which may include 7-Chloronaphthalene-2-sulfonic acid as an intermediate or target molecule. These synthesis methods are important for producing specialized chemicals (Prugh et al., 1989).
Photooxidation Studies: Studies on the photooxidation of aromatic sulfonic acids, including naphthalenesulfonic acids, provide insights into their chemical behavior under specific conditions. This is relevant in environmental chemistry and degradation studies of organic compounds (Kimura & Ogata, 1983).
Preparation of Sulfonated Membranes: Research on the indirect sulfonation of polymers for the preparation of proton exchange membranes in fuel cells has applications in energy technology. Sulfonic acid derivatives like 7-Chloronaphthalene-2-sulfonic acid could play a role in these processes (Sánchez-Luna et al., 2022).
Nitration Studies: The nitration of chloronaphthalene sulfonic acids has been researched, which is significant in the field of organic synthesis and the creation of complex molecules (Bassilios et al., 2010).
Metal Complex Synthesis: Studies on the synthesis of metal complexes using sulfonic acids provide insights into coordination chemistry and material science applications. Chloronaphthalene sulfonic acids might be used as ligands in such complexes (Sun et al., 2004).
Proton Exchange Membrane Materials: Research on polymers containing sulfonic acid groups for proton exchange membrane materials in fuel cells demonstrates the application of sulfonic acid derivatives in clean energy technologies (Kim et al., 2006).
Electrochemical Properties: Studies on the electrochemical synthesis and properties of polymers from amino-substituted naphthalene sulfonic acids indicate the relevance of such compounds in electrochemistry and sensor technologies (Geto & Brett, 2016).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
7-chloronaphthalene-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3S/c11-9-3-1-7-2-4-10(15(12,13)14)6-8(7)5-9/h1-6H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFQBQBIFQCKSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)Cl)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20601679 | |
| Record name | 7-Chloronaphthalene-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20601679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloronaphthalene-2-sulfonic acid | |
CAS RN |
102878-15-9 | |
| Record name | 7-Chloro-2-naphthalenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102878-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloronaphthalene-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20601679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

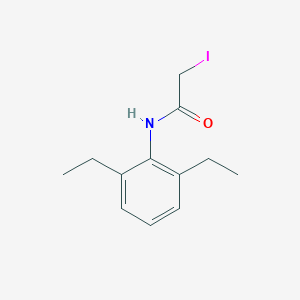
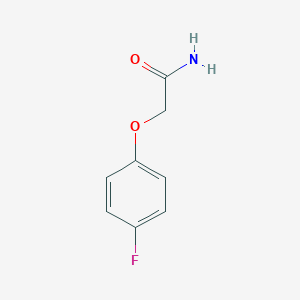
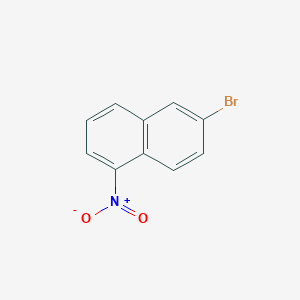
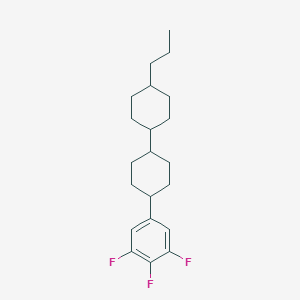
![5,6-Difluorobenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B180127.png)
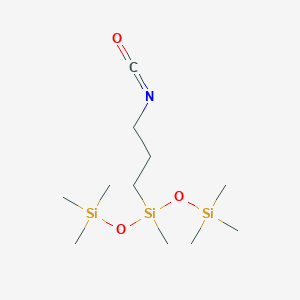
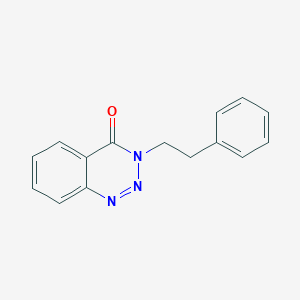
![4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile](/img/structure/B180135.png)
